molecular formula C11H10ClNO2 B12605631 3-Chloropropyl 3-cyanobenzoate CAS No. 910452-18-5

3-Chloropropyl 3-cyanobenzoate

Cat. No.: B12605631
CAS No.: 910452-18-5
M. Wt: 223.65 g/mol
InChI Key: AMFZJRYUILUKNY-UHFFFAOYSA-N
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Description

3-Chloropropyl 3-cyanobenzoate is an organic compound with the molecular formula C11H10ClNO2. It is a derivative of benzoic acid, where the benzoate group is substituted with a 3-chloropropyl and a 3-cyano group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropropyl 3-cyanobenzoate typically involves the esterification of 3-cyanobenzoic acid with 3-chloropropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloropropyl 3-cyanobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-cyanobenzoic acid and 3-chloropropanol.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethylformamide.

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as 3-azidopropyl 3-cyanobenzoate or 3-thiocyanatopropyl 3-cyanobenzoate.

    Hydrolysis: 3-Cyanobenzoic acid and 3-chloropropanol.

    Reduction: 3-Chloropropyl 3-aminobenzoate.

Scientific Research Applications

3-Chloropropyl 3-cyanobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a precursor for the preparation of various substituted benzoates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloropropyl 3-cyanobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyano group can act as an electrophile, while the chloropropyl group can participate in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropyl benzoate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

    3-Cyanobenzoic acid: Lacks the chloropropyl group, limiting its use in reactions requiring this functional group.

    3-Chloropropyl 4-cyanobenzoate: Similar structure but with the cyano group in a different position, which can affect its reactivity and applications.

Uniqueness

3-Chloropropyl 3-cyanobenzoate is unique due to the presence of both the chloropropyl and cyano groups, which provide a combination of reactivity and functionality not found in many other compounds. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

CAS No.

910452-18-5

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

3-chloropropyl 3-cyanobenzoate

InChI

InChI=1S/C11H10ClNO2/c12-5-2-6-15-11(14)10-4-1-3-9(7-10)8-13/h1,3-4,7H,2,5-6H2

InChI Key

AMFZJRYUILUKNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCCCCl)C#N

Origin of Product

United States

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